molecular formula C16H15ClN2O4 B2739454 [(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-22-7

[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2739454
CAS No.: 386279-22-7
M. Wt: 334.76
InChI Key: GYBAYIICZDXJIO-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is an organic compound that combines a pyridine ring with a carbamate group and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:

    Formation of the Carbamate Intermediate: The initial step involves the reaction of 2-ethoxyaniline with phosgene or a phosgene substitute to form the corresponding carbamate.

    Coupling with Pyridine Derivative: The carbamate intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and yield. The use of greener solvents and reagents might also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: The ethoxyphenyl moiety can undergo oxidation to form phenolic derivatives, while reduction reactions can target the nitro or carbonyl groups if present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Hydrolysis: Production of 2-ethoxyaniline and 6-chloropyridine-3-carboxylic acid.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of reduced amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity. Additionally, it may find applications in materials science for the creation of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which [(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethoxyphenyl and carbamate groups can enhance its binding affinity and specificity, while the pyridine ring can facilitate interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    [(2-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    [(2-Ethoxyphenyl)carbamoyl]methyl 4-chloropyridine-3-carboxylate: Similar structure but with the chloro group at a different position on the pyridine ring.

    [(2-Ethoxyphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The ethoxy group can provide different steric and electronic properties compared to a methoxy group, potentially leading to different biological activities and chemical reactivities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-22-13-6-4-3-5-12(13)19-15(20)10-23-16(21)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBAYIICZDXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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